4-(2,4-Difluorophenyl)-1H-imidazole
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Overview
Description
4-(2,4-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf and Carbonic anhydrase 2 . These proteins play crucial roles in cell signaling and pH regulation, respectively.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and cancer . The downstream effects of these pathway modulations could include changes in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, protein binding, and metabolism . These properties can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,4-Difluorophenyl)-1H-imidazole. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other imidazole derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the 2,4-difluorophenyl group, which may enhance the compound’s lipophilicity and thus its ability to interact with hydrophobic regions of biomolecules .
Cellular Effects
Other imidazole derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-(2,4-Difluorophenyl)-1H-imidazole in animal models . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,4-difluorobenzylamine with imidazole under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like toluene, followed by heating the mixture to reflux . Another approach involves the use of a nitrile oxidoreductase enzyme to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, which is then reacted with imidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of difluorophenyl-imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Another difluorophenyl compound with similar structural features but different functional groups.
2,4-Difluorophenyl isocyanate: A related compound with an isocyanate functional group.
2,4-Difluorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group.
Uniqueness
4-(2,4-Difluorophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDVKSVOSNHLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260849-02-2 |
Source
|
Record name | 4-(2,4-difluorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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